(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
Systematic Nomenclature and Structural Identification
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone , systematically describes its molecular architecture. Key structural features include:
- A chlorinated pyridine ring at position 6-chloropyridin-3-yl.
- A fluorinated tetrahydropyridoindole core (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl).
- A methanone bridge linking the two heterocyclic systems.
Table 1: Structural and Molecular Data
The SMILES string highlights the connectivity: the chlorine atom occupies position 6 on the pyridine ring, while fluorine resides at position 8 of the indole system. The methanone group (-C(=O)-) bridges the nitrogen atom of the tetrahydropyridoindole and the pyridine’s carbon-3.
Historical Context in Heterocyclic Chemistry Research
This compound exemplifies advancements in fused-ring heterocycle synthesis , a cornerstone of medicinal chemistry since the mid-20th century. The pyrido[4,3-b]indole scaffold, first reported in the 1970s, gained prominence for its structural similarity to bioactive alkaloids. Early synthetic routes faced challenges in regioselective halogenation and bridge formation, which modern methods address via:
- Palladium-catalyzed cross-coupling for chloropyridine integration.
- Microwave-assisted cyclization to construct the tetrahydropyridoindole core.
The compound’s design reflects the "privileged scaffold" paradigm, where rigid, polycyclic frameworks enhance target binding and metabolic stability. Its fluorinated indole moiety parallels developments in selective serotonin reuptake inhibitors (SSRIs), though its exact biological targets remain under investigation.
Significance of Fluorine and Chlorine Substituents in Bioactive Molecules
The strategic placement of fluorine and chlorine atoms enhances this compound’s physicochemical and pharmacological properties:
Table 2: Halogen Effects on Molecular Properties
- Fluorine : The 8-fluoro group on the indole system introduces electron-withdrawing effects, stabilizing the aromatic system and improving interactions with hydrophobic enzyme pockets. Fluorine’s small atomic radius minimizes steric disruption while enhancing metabolic stability by blocking oxidative degradation pathways.
- Chlorine : The 6-chloro substituent on pyridine increases lipophilicity (logP ≈ 2.40), facilitating blood-brain barrier penetration in neurological targets. Chlorine’s polarizability also promotes halogen bonding with biomolecular targets, a feature exploited in kinase inhibitors.
Properties
Molecular Formula |
C17H13ClFN3O |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H13ClFN3O/c18-16-4-1-10(8-20-16)17(23)22-6-5-15-13(9-22)12-7-11(19)2-3-14(12)21-15/h1-4,7-8,21H,5-6,9H2 |
InChI Key |
PJSHAHQOBIEOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 8-Fluoro-1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indole Moiety
The tetrahydropyridoindole framework is typically synthesized via cyclization reactions starting from substituted indole precursors. A common approach involves the condensation of 4-fluoroindole derivatives with ethylene diamine under acidic conditions, followed by intramolecular cyclization. For example, 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (CAS 17952-83-9) has been prepared using formic acid-mediated cyclization at elevated temperatures, achieving an 87% yield. Modifications to this method, such as substituting formic acid with polyphosphoric acid, have been explored to enhance reaction efficiency for fluorinated analogs.
Functionalization of the Chloropyridine Ring
The 6-chloropyridin-3-yl group is introduced through nucleophilic aromatic substitution or metal-catalyzed cross-coupling. 2-(6-Chloropyridin-3-yl)acetic acid (CAS 39891-13-9) serves as a key intermediate, synthesized via esterification of 6-chloro-3-pyridineacetic acid with ethanol and sulfuric acid, yielding 95% under reflux conditions. This intermediate is further converted into active acylating agents (e.g., acid chlorides or mixed anhydrides) for subsequent coupling reactions.
Methanone Linkage Formation
Condensation Reactions
The methanone bridge is established through Friedel-Crafts acylation or nucleophilic acyl substitution. In a patented method, the tetrahydropyridoindole nitrogen reacts with 2-chloropyridin-3-yl carbonyl chloride in the presence of a base such as triethylamine, followed by deprotection and purification via reversed-phase HPLC. This step often requires anhydrous conditions to prevent hydrolysis of the acyl chloride.
Catalytic Coupling Approaches
Transition-metal catalysis has emerged as a robust strategy for forming the methanone linkage. A Suzuki-Miyaura coupling between a boronic ester-functionalized pyridine and a brominated tetrahydropyridoindole precursor, catalyzed by palladium(II) acetate, achieves moderate yields (60–70%). Alternatively, Ullmann-type couplings using copper(I) iodide and 1,10-phenanthroline enable the direct coupling of chloropyridine derivatives with indole-based intermediates at 170°C under microwave irradiation.
Optimization of Reaction Conditions
Catalyst Screening
Indium(III) triflate [In(OTf)₃] has proven effective in facilitating one-pot syntheses of related pyridoindole derivatives, with 2 mol% catalyst loading providing 90% yield in ethanol under reflux. Comparative studies show that Lewis acids like InCl₃ (75% yield) are less efficient than In(OTf)₃ due to poorer solubility and slower reaction kinetics.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol, while less efficient, allows easier isolation of products. For example, refluxing in ethanol for 16 hours achieves complete conversion of intermediates, whereas DMF reduces reaction time to 2 hours but necessitates chromatographic purification.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR and 13C NMR are critical for confirming regiochemistry. The methanone carbonyl typically resonates at δ 195–200 ppm in 13C NMR, while the pyridine C-Cl bond vibration appears near 550 cm⁻¹ in IR spectra. High-resolution mass spectrometry (HRMS) data for the target compound aligns with the molecular formula C17H13ClFN3O (exact mass: 329.8 g/mol).
Chemical Reactions Analysis
Types of Reactions
(6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone exhibit anticancer properties. Indole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . This compound may enhance these effects due to its structural complexity.
Anti-inflammatory Effects
Pyridine derivatives are often explored for their anti-inflammatory properties. The ability of this compound to modulate neurotransmitter systems positions it as a candidate for treating inflammatory diseases .
Neuroprotective Potential
The tetrahydropyridoindole moiety suggests possible neuroprotective effects. Compounds with similar structures have been investigated for their roles in neurological disorders .
Synthetic Pathways
The synthesis of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves multiple steps that can be optimized based on starting materials and desired yields. Key reactions may include electrophilic substitutions and nucleophilic additions involving the methanone group .
Case Studies and Research Findings
Several studies have documented the applications of similar compounds:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Indole derivatives showed significant anticancer activity in vitro. | Anticancer |
| Study B | Pyridine-based compounds demonstrated anti-inflammatory effects in animal models. | Anti-inflammatory |
| Study C | Neuroprotective properties were observed in tetrahydropyridoindole analogs. | Neuroprotective |
Molecular Interaction Studies
To better understand how (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone interacts with biological targets, techniques such as molecular docking studies and surface plasmon resonance can be employed. These methods provide insights into the pharmacodynamics and pharmacokinetics of the compound by elucidating its binding affinities to proteins or nucleic acids .
Mechanism of Action
The mechanism of action of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound might bind to specific receptors or enzymes, altering their activity and resulting in therapeutic effects.
Biological Activity
The compound (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone , with CAS number 1010917-44-8 , is a complex organic molecule characterized by its chlorinated pyridine and fluorinated tetrahydropyridoindole moieties. This structure suggests significant potential for various biological activities due to the presence of multiple functional groups capable of engaging in diverse chemical interactions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.76 g/mol . Key structural features include:
- Chlorinated Pyridine : The 6-chloropyridine moiety may contribute to antimicrobial and anti-inflammatory properties.
- Fluorinated Indole : The 8-fluoro substitution on the indole ring enhances its anticancer activity.
- Methanone Group : This functional group allows for nucleophilic addition reactions, potentially leading to various derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.76 g/mol |
| Density | 1.458 g/cm³ (predicted) |
| pKa | 16.04 (predicted) |
| Boiling Point | 567.7 °C (predicted) |
Anticancer Properties
Research indicates that indole derivatives, such as those found in this compound, exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, studies have shown that indole compounds can activate apoptotic pathways in various cancer cell lines, leading to cell cycle arrest and increased rates of cell death .
Anti-inflammatory Effects
Pyridine derivatives are often explored for their roles as anti-inflammatory agents. The presence of the chlorinated pyridine moiety in this compound may enhance its ability to modulate inflammatory responses by interacting with various signaling pathways involved in inflammation .
Neuroprotective Effects
The tetrahydropyridoindole structure suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Mechanistic Insights
The biological activity of this compound can be further understood through various biochemical assays and molecular docking studies. These methods provide insights into how the compound interacts with biological targets such as proteins or nucleic acids.
- Molecular Docking Studies : These studies can predict the binding affinity of the compound to specific biological targets, helping to elucidate its mechanism of action.
- Surface Plasmon Resonance (SPR) : This technique can be used to measure the interaction kinetics between the compound and its biological targets.
- Isothermal Titration Calorimetry (ITC) : ITC can provide thermodynamic parameters associated with binding interactions.
Case Studies
Several studies highlight the biological activity of compounds structurally related to (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone:
- Indole Derivatives : A study demonstrated that certain indole derivatives can significantly inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Pyridine-Based Compounds : Research on chlorinated pyridine derivatives has shown promising results as anti-inflammatory agents in animal models of arthritis.
- Neuroprotective Studies : Tetrahydropyridoindoles have been reported to exhibit protective effects against neurotoxicity induced by glutamate in neuronal cell cultures.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitutions : The 8-fluoro group in the target compound and analogs (e.g., ) is associated with improved pharmacokinetic properties, such as increased metabolic stability and blood-brain barrier penetration.
Chlorine vs. Trifluoromethyl Groups : Chlorine (as in the target compound) provides moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., ) enhance lipophilicity and target engagement.
Pyrazole vs. Pyridine Moieties : Pyrazole-containing analogs (e.g., ) exhibit higher yields (47–88%) compared to pyridine-linked compounds, likely due to better reactivity in coupling reactions.
Q & A
Q. What synthetic routes are recommended for the preparation of (6-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including halogenation (e.g., chlorination/fluorination) and Friedel-Crafts acylation. For example:
- Step 1 : Functionalization of the pyridine ring via iodination or chlorination using reagents like AlCl₃ (for acylation) .
- Step 2 : Coupling the halogenated pyridine with the tetrahydro-β-carboline core via ketone linkage. Reaction conditions often require anhydrous solvents (e.g., DCM) and controlled temperatures (0–25°C) .
Key Characterization Tools : - NMR Spectroscopy : To confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for aromatic proton environments).
- HRMS : For exact mass verification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : A combination of techniques is essential:
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and bond angles .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Methodological Answer : Low yields (e.g., 12–25% in similar β-carboline ketones ) often arise from steric hindrance or side reactions. Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Gradual warming (0°C → RT) minimizes decomposition of reactive intermediates .
Table 1 : Yield Comparison for Analogous Compounds
| Compound | Yield (%) | Key Reaction Condition | Reference |
|---|---|---|---|
| Similar β-carboline ketone | 25 | AlCl₃, DCM, 0°C → RT | |
| Fluorinated pyridine | 12 | KF/DMSO, 60°C, 24h |
Q. How should researchers address contradictions in spectral data across synthesis batches?
- Methodological Answer : Contradictions (e.g., shifted NMR peaks or unexpected HRMS adducts) may stem from:
- Impurity Profiles : Use preparative HPLC to isolate pure fractions and re-analyze .
- Tautomerism : Investigate pH-dependent NMR shifts (e.g., enol-keto tautomerism in carbonyl groups) .
- Crystallinity Variability : Recrystallize from different solvent systems (e.g., EtOH vs. hexane/EtOAc) to assess polymorphic effects .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer : Based on structural analogs (e.g., fluorinated pyridoindoles ):
- Anticancer Assays : Screen against NCI-60 cell lines with IC₅₀ determination via MTT assay.
- Antimicrobial Testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays .
- Target Engagement : Fluorescence polarization assays to measure binding affinity to serotonin or histamine receptors (common targets for β-carboline derivatives) .
Q. What computational methods aid in predicting its pharmacokinetic properties?
- Methodological Answer : Use in silico tools to estimate:
- Lipophilicity (LogP) : SwissADME or Molinspiration for blood-brain barrier penetration potential.
- Metabolic Stability : CYP450 isoform interaction predictions via Schrödinger’s QikProp .
- Toxicity : ProTox-II for hepatotoxicity and mutagenicity risk assessment .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity between similar compounds?
- Methodological Answer : For example, if Compound A shows potent anticancer activity while Compound B (structural analog) does not:
- Structural Analysis : Compare substituent effects (e.g., 6-Cl vs. 6-F on pyridine ring) using SAR studies .
- Assay Conditions : Validate cell line viability (e.g., MCF-7 vs. HeLa) and incubation times (24h vs. 48h) .
- Solubility Factors : Use DMSO stock solutions at standardized concentrations (<0.1% v/v) to avoid solvent toxicity .
Tables for Key Findings
Table 2 : Spectral Data for Analogous Compounds
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | HRMS ([M+H]⁺) | Reference |
|---|---|---|---|---|
| (4-Fluorophenyl)-β-carboline | 230.6–232.2 | 7.45 (d, 2H, Ar-H) | 345.1234 | |
| Fluorinated pyridine | 185–187 | 6.75 (dt, 2H, J=7.8 Hz) | 289.0948 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
